

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Risdiplam Derivatives

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Compound of Interest

Compound Name: *Risdiplam*

Cat. No.: *B610492*

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Introduction

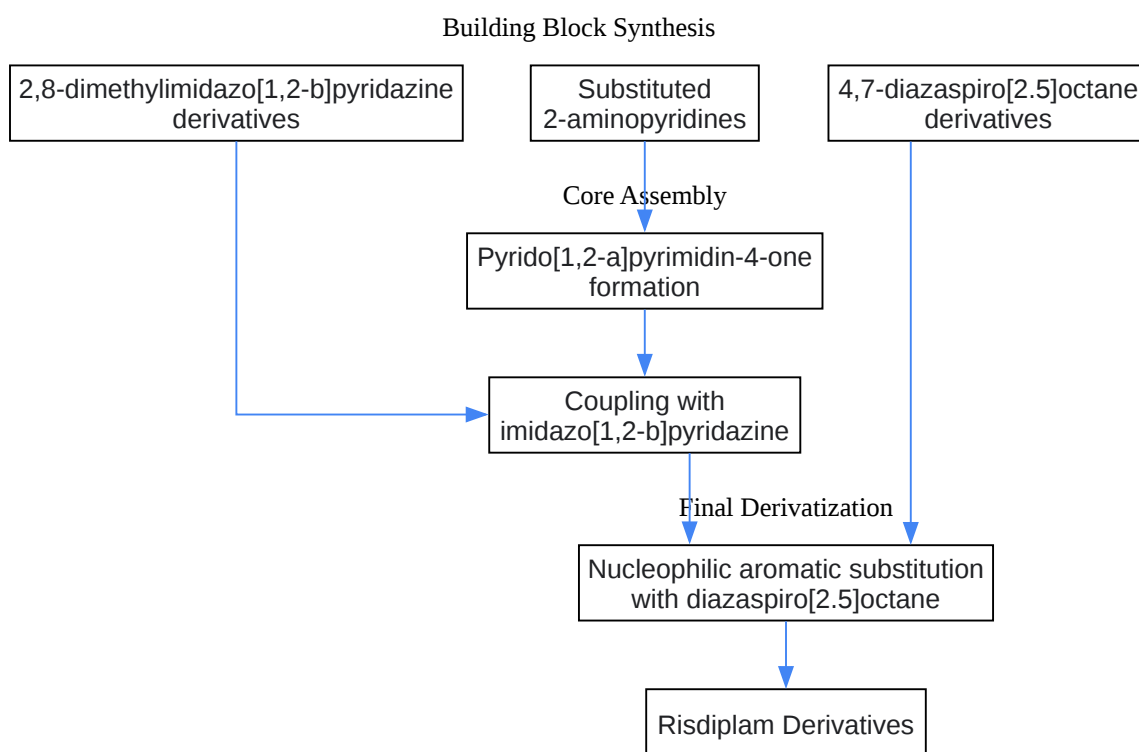
Spinal Muscular Atrophy (SMA) is a debilitating autosomal recessive neuromuscular disorder resulting from insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause of SMA is the loss or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that excludes exon 7, it predominantly generates a truncated, non-functional protein. **Risdiplam** is an orally administered small molecule that acts as an SMN2 splicing modifier, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[1]

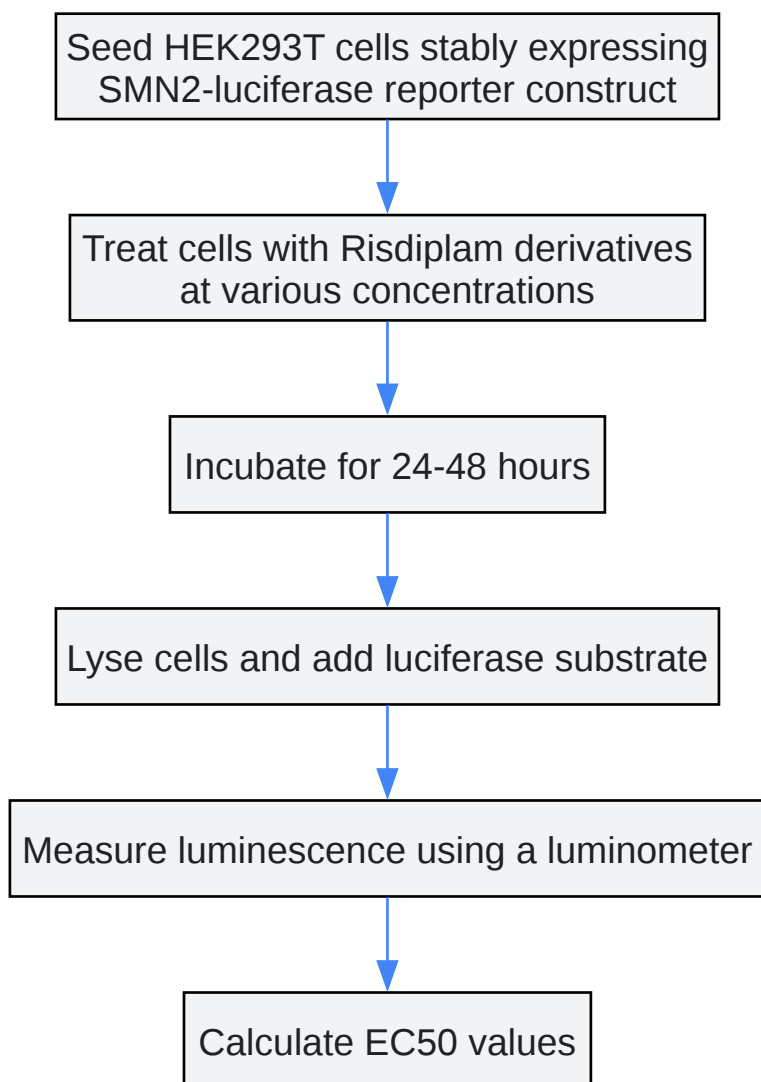
Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how chemical structure modifications impact a compound's biological activity. For **Risdiplam**, SAR studies aim to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of **Risdiplam** derivatives and the biological assays used to evaluate their efficacy, along with a summary of quantitative SAR data.

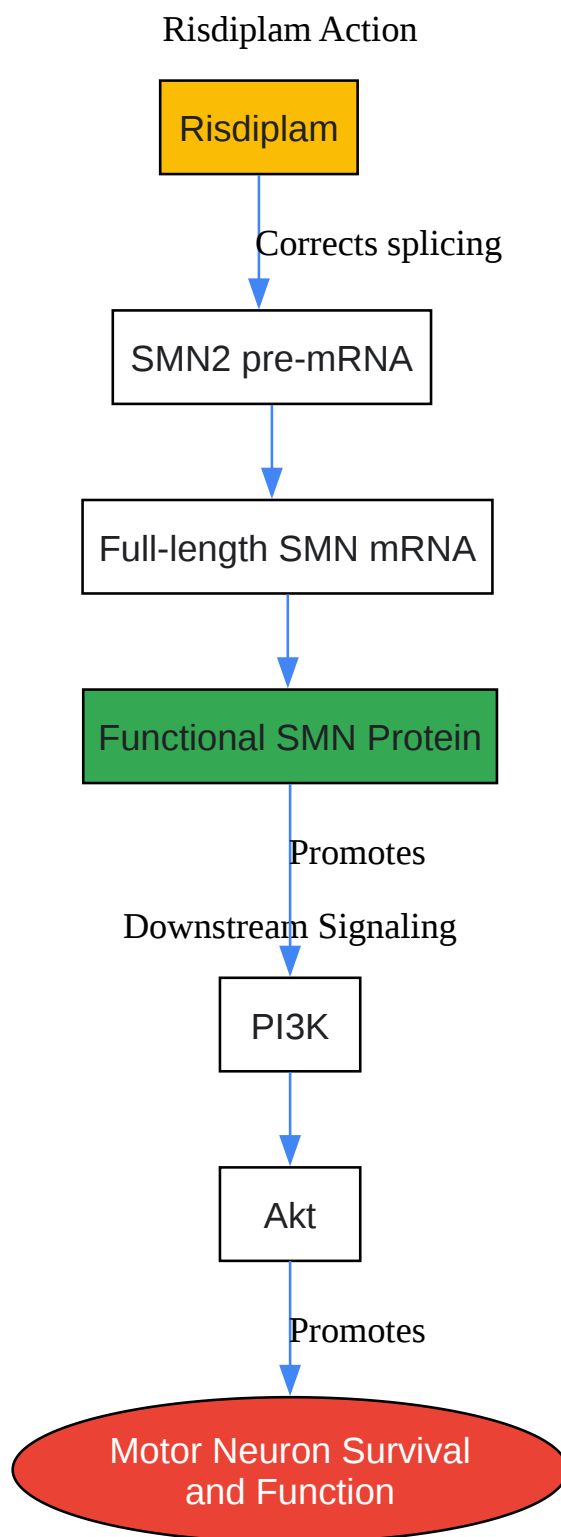
I. Synthesis of Risdiplam Derivatives

The synthesis of **Risdiplam** and its analogues generally involves the coupling of three key heterocyclic fragments: an imidazo[1,2-b]pyridazine core, a pyrido[1,2-a]pyrimidin-4-one linker, and a 4,7-diazaspiro[2.5]octane moiety.^[2] The following is a representative synthetic scheme for the generation of **Risdiplam** derivatives for SAR studies.

General Synthetic Scheme:







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References

- 1. Table 3, Assay protocol for the SMN2 luciferase cell line in 1536 well format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 2. CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative - Google Patents [patents.google.com]
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